3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride
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Overview
Description
3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C10H13FO4S2 It is characterized by the presence of both methoxyethylsulfonyl and benzenesulfonyl fluoride groups
Preparation Methods
The synthesis of 3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride can be achieved through a multi-step process. One common method involves the reaction of benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base to form the intermediate 3-(2-Methoxyethylsulfonylmethyl)benzenesulfonate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride, to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The methoxyethyl group can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinic acid derivatives.
Common reagents used in these reactions include potassium fluoride for fluorination, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a protease inhibitor, which could be useful in treating diseases such as acute respiratory distress syndrome.
Chemical Biology: It is used as a covalent probe to study protein-ligand interactions due to its ability to form stable sulfonamide bonds with target proteins.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group reacts with amino acid residues, such as serine or cysteine, in proteins, leading to the inhibition of enzymatic activity. This covalent modification can be used to study enzyme function and to develop enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methoxyethylsulfonylmethyl)benzenesulfonyl fluoride include:
Benzenesulfonyl fluoride: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
Methanesulfonyl fluoride: Smaller and less sterically hindered, often used in different contexts compared to the larger benzenesulfonyl derivatives.
4-Nitrobenzenesulfonyl fluoride: Contains a nitro group, which can influence its reactivity and applications in different ways.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWIRHZLOEDRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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